1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 953209-87-5
VCID: VC7744780
InChI: InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27)
SMILES: COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Molecular Formula: C23H23ClN2O3
Molecular Weight: 410.9

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

CAS No.: 953209-87-5

Cat. No.: VC7744780

Molecular Formula: C23H23ClN2O3

Molecular Weight: 410.9

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide - 953209-87-5

Specification

CAS No. 953209-87-5
Molecular Formula C23H23ClN2O3
Molecular Weight 410.9
IUPAC Name 1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Standard InChI InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27)
Standard InChI Key WTWDWWAIWUBBQK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Introduction

The compound 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It incorporates a cyclopentanecarboxamide core functionalized with a 4-chlorophenyl group and an isoxazole ring substituted with a 4-methoxyphenyl moiety. The unique structural features of this compound suggest its potential as a bioactive agent.

Structural Highlights:

  • Cyclopentanecarboxamide Core: Provides rigidity and hydrophobic character.

  • Isoxazole Ring: Known for its bioactivity, this heterocyclic motif often enhances pharmacological properties.

  • Substituents:

    • 4-Chlorophenyl: Contributes to lipophilicity and potential receptor binding.

    • 4-Methoxyphenyl: May enhance solubility and electronic properties.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the isoxazole ring via cycloaddition reactions using appropriate precursors such as hydroxylamines and alkenes.

  • Coupling of the isoxazole intermediate with a cyclopentanecarboxylic acid derivative through amide bond formation.

  • Introduction of the 4-chlorophenyl and 4-methoxyphenyl substituents using electrophilic aromatic substitution or related techniques.

Analytical Characterization

The compound can be characterized using the following techniques:

TechniquePurpose
FT-IR SpectroscopyIdentifies functional groups (e.g., amide, aromatic rings).
NMR Spectroscopy (¹H and ¹³C)Confirms molecular structure and substitution patterns.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
X-ray CrystallographyProvides detailed 3D structural information (if crystalline).

Potential Applications

  • Pharmacological Activity:

    • Isoxazole derivatives are often explored for anti-inflammatory, anticancer, and antimicrobial properties.

    • The presence of the amide group suggests potential enzyme inhibition activity.

  • Drug Design:

    • The compound's structural framework could serve as a lead molecule for further optimization in drug discovery.

  • Biological Studies:

    • Molecular docking studies could reveal interactions with biological targets such as enzymes or receptors.

Research Gaps and Future Directions

  • Experimental Validation: While theoretical studies might suggest bioactivity, experimental assays are required to confirm pharmacological properties.

  • Toxicity Studies: Comprehensive toxicological profiling is necessary to assess safety.

  • Structure-Activity Relationship (SAR): Modifications to substituents on the isoxazole or phenyl rings could optimize activity.

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